molecular formula C11H15NO3 B7511914 (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone

(2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone

Cat. No. B7511914
M. Wt: 209.24 g/mol
InChI Key: JWUVTXWIJYELSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone, also known as EFM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFM is a heterocyclic compound that contains both a morpholine and furan ring, and it has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

(2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone has been shown to have a wide range of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photoaffinity label for the identification of protein binding sites, and as a potential anticancer agent. (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone has also been used in the study of protein-protein interactions, as it has been shown to inhibit the interaction between the transcription factor NF-κB and its binding partner.

Mechanism of Action

The mechanism of action of (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone has been shown to bind to the surface of proteins and disrupt their interactions with other proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
(2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone has also been shown to have anti-inflammatory effects, as it can inhibit the activation of the transcription factor NF-κB. Additionally, (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone has been shown to have neuroprotective effects, as it can protect against oxidative stress-induced apoptosis in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone in lab experiments is its versatility, as it can be used in a variety of applications. Additionally, (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.

Future Directions

There are many potential future directions for research on (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone, including the development of more potent and selective inhibitors of protein-protein interactions, the identification of novel applications for (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone in the study of cellular signaling pathways, and the development of (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone and its potential toxicity in vivo.
Conclusion:
In conclusion, (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone is a versatile and promising compound with a wide range of scientific research applications. While there is still much to be learned about its mechanism of action and potential toxicity, (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone has already shown great potential in the study of protein-protein interactions, cancer biology, and neuroprotection. As research on (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone continues, it is likely that this compound will continue to have a significant impact on the field of biomedical research.

Synthesis Methods

(2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-furoyl chloride with 2-ethylmorpholine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure (2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone.

properties

IUPAC Name

(2-ethylmorpholin-4-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-9-8-12(5-7-14-9)11(13)10-4-3-6-15-10/h3-4,6,9H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUVTXWIJYELSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylmorpholin-4-yl)-(furan-2-yl)methanone

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